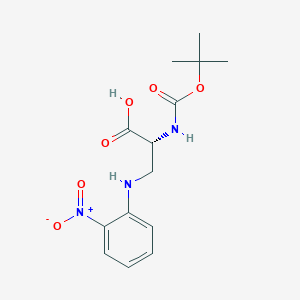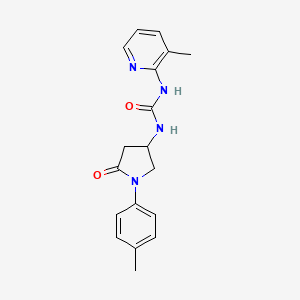
(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid
Übersicht
Beschreibung
(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid, commonly known as Boc-ONP, is a chemical compound that is widely used in scientific research applications. Boc-ONP is a derivative of the amino acid proline and is used as a reagent for peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
The (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid derivatives are extensively used in peptide synthesis, offering novel approaches for protecting and activating amino and hydroxyl groups. For example, the 3-nitro-2-pyridinesulfenyl (Npys) group, a derivative of such compounds, serves as a novel selective protecting group that can be activated for peptide bond formation. It demonstrates compatibility with various other protecting groups, facilitating complex peptide synthesis without requiring harsh deprotection conditions (Matsueda & Walter, 2009).
Polymer Science
In polymer science, these derivatives are utilized in the copolymerization of chiral amino acid-based acetylenes, leading to the creation of polymers with unique chiroptical properties. This research opens up new possibilities for the development of materials with specific optical activity, useful in various technological applications (Gao, Sanda, & Masuda, 2003).
Neuroexcitant Synthesis
The compound plays a critical role in the enantioselective synthesis of neuroexcitants, such as analogs of AMPA. This showcases its importance in developing compounds with potential applications in neuroscientific research, contributing to our understanding of excitatory neurotransmission (Pajouhesh et al., 2000).
Chemical Synthesis and Medicinal Chemistry
Further applications are found in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, indicating the versatility of (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid derivatives in creating complex organic molecules. This research contributes to the development of novel compounds with potential therapeutic applications, highlighting the compound's role in advancing medicinal chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEQILJFMVLPPY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)
![2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2662030.png)
![1-(2,2-Difluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2662032.png)
![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)
![4-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2662035.png)

